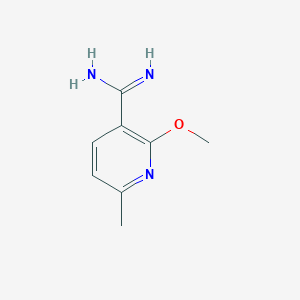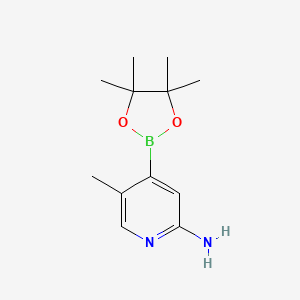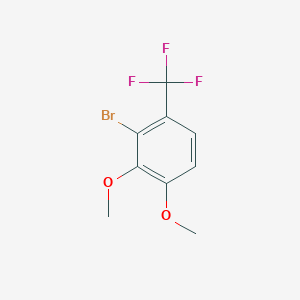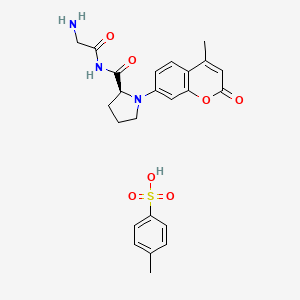
Gly-Pro-MCA.TosOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Pro-MCA.TosOH typically involves the coupling of Glycyl-L-Proline with 4-Methylcoumaryl-7-Amide, followed by tosylation. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The final product is purified using techniques like ion-exchange chromatography to ensure high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and purity. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-Pro-MCA.TosOH primarily undergoes hydrolysis reactions catalyzed by dipeptidyl peptidase IV. The hydrolysis results in the cleavage of the peptide bond, releasing 4-Methylcoumaryl-7-Amide, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents used in these reactions include phosphate-buffered saline (PBS) and various enzyme inhibitors to study the specificity and kinetics of the reaction .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-Methylcoumaryl-7-Amide, which can be quantitatively measured using fluorescence spectroscopy. This product is used as an indicator of enzyme activity in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
Gly-Pro-MCA.TosOH has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Gly-Pro-MCA.TosOH involves its hydrolysis by dipeptidyl peptidase IV. The enzyme recognizes the Glycyl-L-Proline sequence and cleaves the peptide bond, releasing 4-Methylcoumaryl-7-Amide. This reaction is highly specific and can be inhibited by DPP4 inhibitors, which are used to study the enzyme’s role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-Pro-pNA TosOH: Another peptide substrate used for measuring DPP4 activity, but with a different chromogenic group (p-nitroanilide) instead of the fluorescent 4-Methylcoumaryl-7-Amide
Gly-Pro-AMC: Similar to Gly-Pro-MCA.TosOH but uses 7-Amino-4-methylcoumarin as the fluorescent group
Uniqueness
This compound is unique due to its high sensitivity and specificity in fluorescence-based assays. The use of 4-Methylcoumaryl-7-Amide as the fluorescent group provides a strong and stable signal, making it ideal for quantitative measurements in various research applications .
Eigenschaften
Molekularformel |
C24H27N3O7S |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);2-5H,1H3,(H,8,9,10)/t13-;/m0./s1 |
InChI-Schlüssel |
VZPZSIQQHGJSQS-ZOWNYOTGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)

![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)

![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
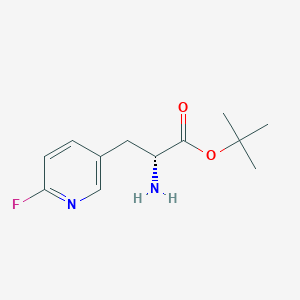




![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13125126.png)
